Flumetralin
Overview
Description
Synthesis Analysis
The synthesis of flumetralin and compounds with similar structures often involves sophisticated chemical reactions, such as the highly enantioselective synthesis of chiral fluorinated compounds. These synthetic methods can include chemoselective biomimetic hydrogenation of carbon-nitrogen double bonds in the presence of carbon-carbon triple bonds, demonstrating the complexity and precision required in creating these chemicals (Chen et al., 2016).
Molecular Structure Analysis
Flumetralin's efficacy as a plant growth regulator can be attributed to its molecular structure, which allows it to interfere with the normal function of plant cells. The presence of fluorine atoms in its structure is particularly notable, as fluorine can significantly influence the biological activity of molecules by affecting their potency, conformation, metabolism, and membrane permeability (Meanwell, 2018).
Scientific Research Applications
1. Axillary Bud Inhibition in Flue-Cured Tobacco
- Application Summary: Flumetralin is used to control axillary bud growth (suckers) on decapitated (topped) flue-cured tobacco plants .
- Methods of Application: Two concentrations (2.0 and 4.0% a.i. solutions) of flumetralin were applied at 10, 15, 20, or 30 ml per plant . The application of a 4% solution of fatty alcohols tank-mixed with flumetralin significantly increased sucker control and tobacco yield .
- Results: Sucker control improved significantly when treatments were applied after versus before topping. Percent sucker control and tobacco yield decreased, and weight/sucker increased, as delivery volume decreased below 20 ml/plant .
2. Rapid Detection of Flumetralin in Orange
- Application Summary: A gold nanoparticle-based lateral flow immunoassay (LFIA) strip was developed for screening flumetralin in orange .
- Methods of Application: A sensitive monoclonal antibody (mAb) against flumetralin was produced and used in the LFIA strip . The strip had a visual limit of detection of 200 ng g−1 in orange .
- Results: The calculated LOD of the strip in orange was 33.26 ng g−1, with a linear detection of 80.72–1672.10 ng g−1 . The strip had recovery rates ranging from 98.4% to 110.1% .
3. Sucker Control Programs in Flue-Cured Tobacco
- Application Summary: Research was conducted to evaluate application procedures to improve sucker control from fatty alcohols and flumetralin .
- Methods of Application: Preliminary data indicate that split applications of reduced rates of flumetralin controlled suckers better than single applications .
- Results: The results of this research are not explicitly stated in the source .
4. Rapid Detection of Flumetralin in Foods
- Application Summary: A sensitive monoclonal antibody (mAb) against flumetralin was produced and used in a gold nanoparticle-based lateral flow immunoassay (LFIA) strip for screening flumetralin in foods .
- Methods of Application: The LFIA strip had a visual limit of detection of 200 ng g−1 in foods . The subtype of mAb 3F5 was IgG1 and had a half-maximal inhibitory concentration of 9.43 ng mL −1 .
- Results: The calculated LOD of the strip in foods was 33.26 ng g −1, with a linear detection of 80.72–1672.10 ng g −1 . The strip had recovery rates ranging from 98.4% to 110.1% .
5. Sucker Control in Flue-Cured Tobacco
- Application Summary: Research was conducted to evaluate application procedures to improve sucker control from flumetralin .
- Methods of Application: The dropline application method may have the potential to promote greater stalk rundown, thus having more product reach the soil under the plant .
- Results: This could be the reason for reduction of no. 1 grade yield with flumetralin 2.02 kg a.i./ha application with dropline method .
6. Supercritical Fluid Extraction of Flumetralin from Tobacco Samples
- Application Summary: Supercritical Fluid Extraction (SFE) is used to extract flumetralin from tobacco samples .
- Methods of Application: The most common fluid for SFE applications is carbon dioxide . The specific methods of application or experimental procedures are not explicitly stated in the source .
- Results: The results of this research are not explicitly stated in the source .
Safety And Hazards
Flumetralin is classified as a skin irritant (Category 2), eye irritant (Category 2), skin sensitizer (Category 1), and hazardous to the aquatic environment (both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Future Directions
The future outlook for the Flumetralin market seems promising. The increasing global population, coupled with the rising demand for food products, is putting pressure on farmers to maximize crop yields . Flumetralin offers an effective solution by limiting weed growth, enhancing crop development, and ultimately increasing agricultural productivity . Additionally, the growing awareness about sustainable and eco-friendly agricultural practices is expected to drive the demand for Flumetralin .
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4N3O4/c1-2-22(8-10-11(17)4-3-5-12(10)18)15-13(23(25)26)6-9(16(19,20)21)7-14(15)24(27)28/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNAWOCHVWERAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC=C1Cl)F)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032553 | |
Record name | Flumetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Aldrich MSDS] | |
Record name | Flumetralin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9450 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000024 [mmHg] | |
Record name | Flumetralin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9450 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Flumetralin | |
CAS RN |
62924-70-3 | |
Record name | Flumetralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62924-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumetralin [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanamine, 2-chloro-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-ethyl-6-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUMETRALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF3TSN8UV2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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